

# Ampk-IN-1: A Technical Guide to its Discovery and Development

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## Compound of Interest

Compound Name: Ampk-IN-1

Cat. No.: B11934781

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## Introduction

**Ampk-IN-1**, also known as Compound 991, is a potent and direct activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis. Its discovery has provided a valuable tool for researchers studying metabolic pathways and a potential starting point for the development of therapeutics for metabolic disorders such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to **Ampk-IN-1**.

## Discovery and Chemical Properties

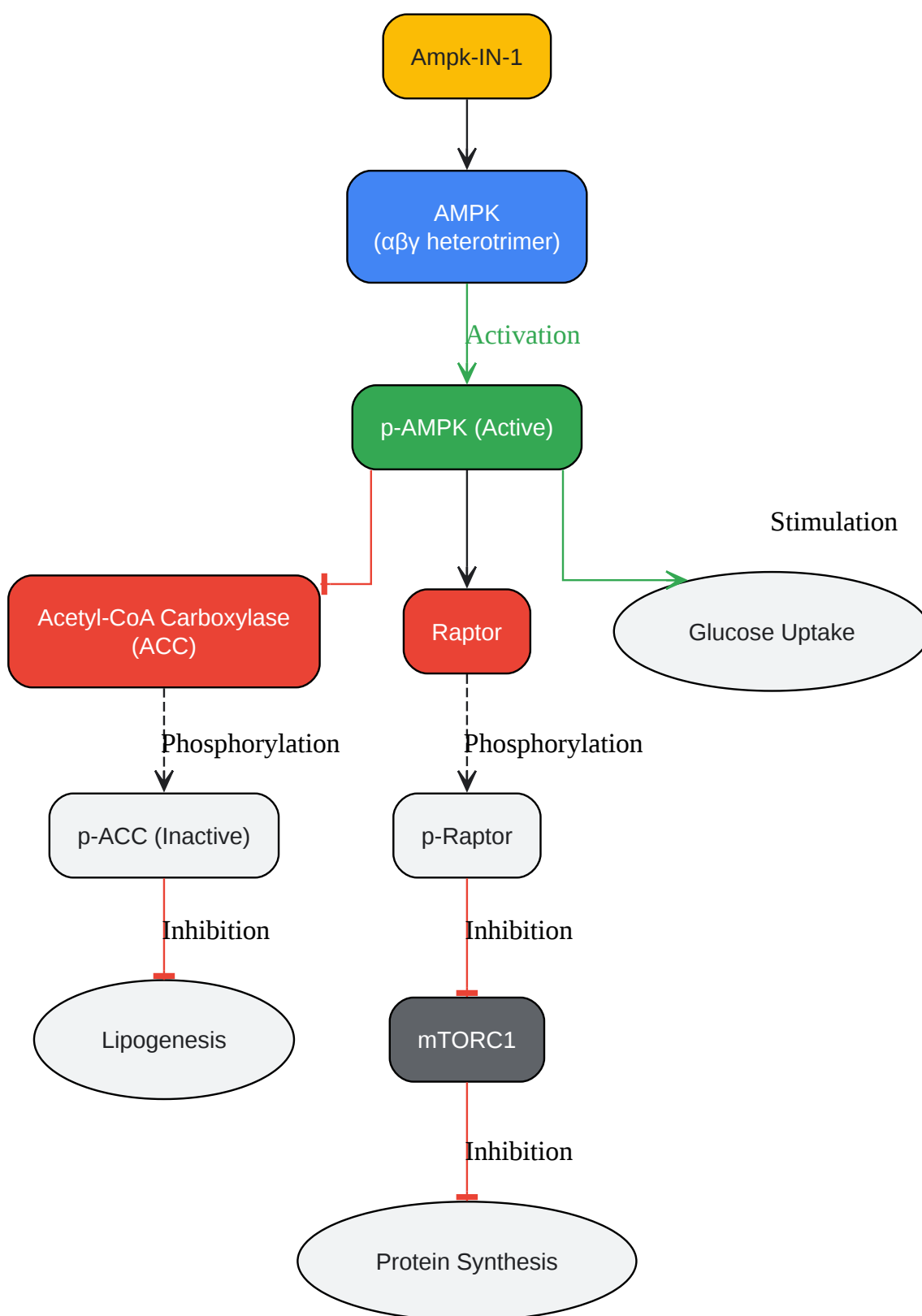
**Ampk-IN-1** was identified through screening efforts to discover novel, direct activators of AMPK. It is a benzimidazole derivative with the following chemical properties:

Property	Value
Chemical Name	4-(2-(4-cyanophenyl)-1H-benzo[d]imidazol-6-yl)-2-methoxybenzoic acid
Molecular Formula	C24H18CIN3O3
Molecular Weight	431.87 g/mol
CAS Number	1219739-95-3

## Mechanism of Action

**Ampk-IN-1** functions as a direct, allosteric activator of AMPK. It binds to a specific site on the AMPK complex known as the allosteric drug and metabolite (ADaM) site, which is distinct from the binding sites for AMP and ATP. This binding event induces a conformational change in the AMPK complex, leading to its activation. Notably, **Ampk-IN-1** shows a preference for activating AMPK complexes containing the  $\beta 1$  subunit, although it is capable of activating both  $\beta 1$ - and  $\beta 2$ -containing isoforms.

The activation of AMPK by **Ampk-IN-1** triggers a cascade of downstream signaling events aimed at restoring cellular energy balance. This includes the phosphorylation and subsequent modulation of key metabolic enzymes and regulatory proteins.



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**Fig. 1: Ampk-IN-1 Signaling Pathway**

## Quantitative Data Summary

The following tables summarize key quantitative data for **Ampk-IN-1** from various in vitro and ex vivo studies.

Table 1: In Vitro Kinase Activity

Parameter	Value	AMPK Isoform	Reference
EC50	551 nM	$\alpha 2\beta 2\gamma 1$	[1]

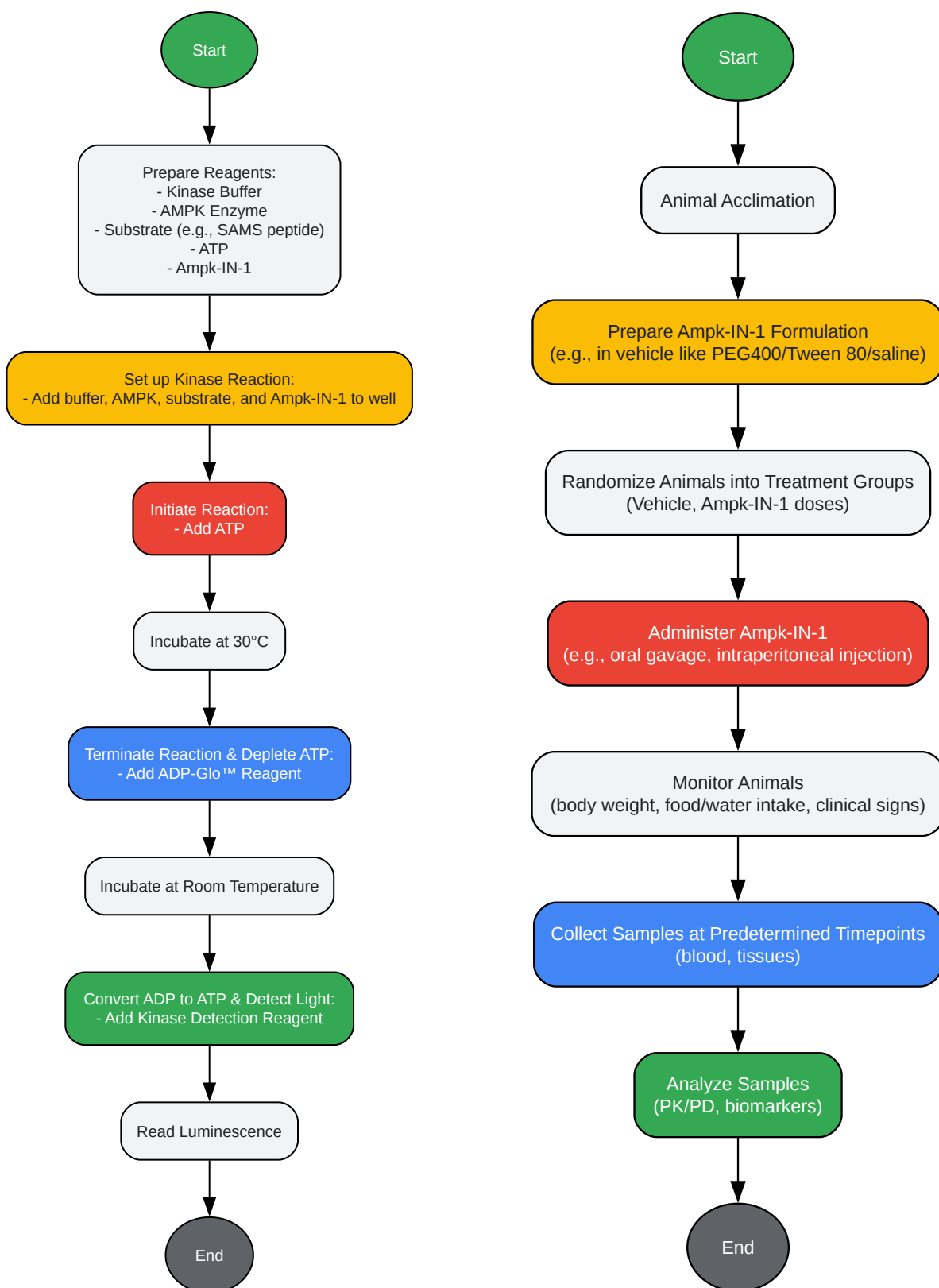
Table 2: Cellular Activity

Assay	Cell Type	Concentration	Effect	Reference
ACC Phosphorylation	Mouse Epitrochlearis Muscle	5 $\mu$ M	Increased phosphorylation	[1]
eEF2 Phosphorylation	MEF Cells	0-10 $\mu$ M	Increased phosphorylation (mTORC1-independent)	[1]
Glucose Uptake	Mouse Skeletal Muscle	Dose-dependent	Increased glucose transport	[2]
Lipogenesis Inhibition	Primary Hepatocytes	0.01-0.1 $\mu$ M	34-63% inhibition	[2]
Cell Viability	Osteoblasts	Not specified	Attenuated dexamethasone-induced cell death	

## Experimental Protocols

### In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the in vitro activity of **Ampk-IN-1** on AMPK.



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## References

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- 2. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-[[[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl]phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
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